6-Chloro-3-iodopyrazine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-iodopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H2ClIN2O2 and a molecular weight of 284.44 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrazine ring, along with a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodopyrazine-2-carboxylic acid typically involves the halogenation of pyrazine derivatives. One common method is the iodination of 6-chloropyrazine-2-carboxylic acid using iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of 6-Chloro-3-iodopyrazine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity levels required for various applications .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido or thiocyanato derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-iodopyrazine-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-3-iodopyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
6-Chloropyrazine-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3-Iodopyrazine-2-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Uniqueness: 6-Chloro-3-iodopyrazine-2-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and binding characteristics. This dual halogenation allows for versatile chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C5H2ClIN2O2 |
---|---|
Molekulargewicht |
284.44 g/mol |
IUPAC-Name |
6-chloro-3-iodopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClIN2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) |
InChI-Schlüssel |
LUEJVGQXYQXVNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)I)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.